1H-pyrrolo[2,3-b]pyridine-4-thiol
CAS No.:
Cat. No.: VC18642126
Molecular Formula: C7H6N2S
Molecular Weight: 150.20 g/mol
* For research use only. Not for human or veterinary use.
![1H-pyrrolo[2,3-b]pyridine-4-thiol -](/images/structure/VC18642126.png)
Specification
Molecular Formula | C7H6N2S |
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Molecular Weight | 150.20 g/mol |
IUPAC Name | 1,7-dihydropyrrolo[2,3-b]pyridine-4-thione |
Standard InChI | InChI=1S/C7H6N2S/c10-6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H2,8,9,10) |
Standard InChI Key | GLDRFUJFSNNWIM-UHFFFAOYSA-N |
Canonical SMILES | C1=CNC2=C1C(=S)C=CN2 |
Introduction
Structural and Physicochemical Properties
The molecular formula of 1H-pyrrolo[2,3-b]pyridine-4-thiol is C₈H₆N₂S, with a molar mass of 164.22 g/mol. Its IUPAC name, 1H-pyrrolo[2,3-b]pyridine-4-thiol, reflects the bicyclic system where the pyrrole ring (positions 1–5) is fused to the pyridine ring (positions 3–7). The thiol group at position 4 introduces polarity and hydrogen-bonding capacity, influencing solubility in polar solvents like dimethyl sulfoxide (DMSO) and aqueous buffers at neutral pH.
Key Physicochemical Data
Property | Value |
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Molecular Formula | C₈H₆N₂S |
Molecular Weight | 164.22 g/mol |
Hydrogen Bond Donors | 2 (thiol and pyrrole NH) |
Hydrogen Bond Acceptors | 3 (pyridine N, pyrrole N, S) |
Topological Polar Surface Area | 76.4 Ų |
The compound’s UV-Vis spectrum typically shows absorption maxima near 270–290 nm due to π→π* transitions in the conjugated system. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct shifts for the thiol proton (δ ~3.5–4.0 ppm in DMSO-d₆) and aromatic protons (δ 6.8–8.2 ppm) .
Synthetic Methodologies
Synthesis of 1H-pyrrolo[2,3-b]pyridine-4-thiol generally proceeds through functionalization of the parent pyrrolopyridine scaffold. While detailed protocols for this specific derivative are scarce in peer-reviewed literature, analogous routes for related compounds provide a framework for rational design.
Halogenation-Thiolation Strategy
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Halogenation: Electrophilic substitution at the 4-position of 1H-pyrrolo[2,3-b]pyridine using reagents like N-bromosuccinimide (NBS) or iodine monochloride yields 4-halogenated intermediates.
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Nucleophilic Substitution: Treatment with thiourea or sodium hydrosulfide (NaSH) replaces the halogen with a thiol group. For example:
Yields for this step typically range from 45% to 65%, depending on reaction time and temperature .
Alternative Approaches
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Direct Thiol Introduction: Palladium-catalyzed C–H thiolation using disulfides or thiolating agents (e.g., S₈ with CuI) offers a one-pot route but requires optimization to avoid over-oxidation to disulfides.
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Protection-Deprotection: tert-Butylthiol groups can be introduced via Suzuki-Miyaura coupling and later deprotected using trifluoroacetic acid (TFA).
Reactivity and Functionalization
The thiol group’s nucleophilicity enables diverse transformations, positioning 1H-pyrrolo[2,3-b]pyridine-4-thiol as a precursor for advanced intermediates.
Oxidation Reactions
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Disulfide Formation: Mild oxidation with iodine or hydrogen peroxide (H₂O₂) yields the corresponding disulfide:
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Sulfonic Acid Derivatives: Strong oxidizing agents like potassium permanganate (KMnO₄) convert the thiol to a sulfonic acid group.
Alkylation and Arylation
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S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in basic conditions produces thioethers:
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Cross-Coupling: Copper-mediated Chan-Lam coupling with aryl boronic acids installs arylthio groups at the 4-position .
Challenges and Future Directions
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Synthetic Optimization: Current routes suffer from moderate yields and purification challenges due to thiol oxidation. Flow chemistry techniques may improve scalability.
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Stability Profiling: The thiol group’s susceptibility to oxidation necessitates protective strategies (e.g., PEGylation) for in vivo applications.
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Target Identification: High-throughput screening against kinase libraries and antimicrobial panels will clarify the compound’s therapeutic potential.
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